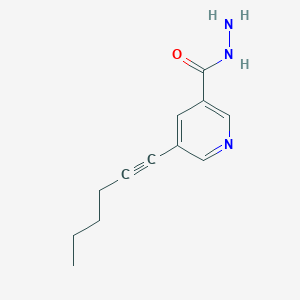

5-Hex-1-ynylpyridine-3-carbohydrazide

Übersicht

Beschreibung

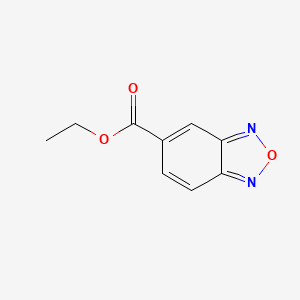

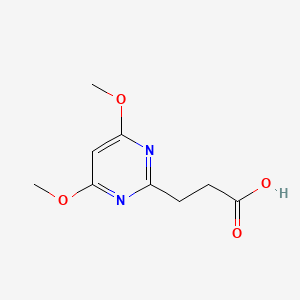

The compound 5-Hex-1-ynylpyridine-3-carbohydrazide is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are often used as precursors or intermediates in the synthesis of various heterocyclic compounds due to their reactivity and structural versatility .

Synthesis Analysis

The synthesis of pyridine derivatives can involve multiple steps, including electrophilic addition and rearrangement reactions. For instance, improved stereocontrolled syntheses of related compounds have been achieved starting from pyridine, with key steps incorporating electrophilic addition-rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors . Additionally, carbohydrazides and carbonylazides of pyrazolo[3,4-b]pyridines have been used to synthesize new heterocyclic derivatives, with structures confirmed by spectroscopic studies and X-ray structure analyses .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex, with potential for isomer formation due to the presence of amide and azomethine structural units. Detailed structure examination can be performed using techniques such as 13C APT, 1H/13C 2D (HETCOR), and NOE (1H) NMR techniques, alongside molecular modeling for complete spectral assignment .

Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions to form a wide array of heterocyclic compounds. For example, condensation with aromatic aldehydes and acetone can yield hydrazones, while reactions with 2,4-pentanedione and 2,5-hexanedione can produce pyrazole and pyrrole derivatives, respectively. Oxadiazole derivatives can also be synthesized from these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives like this compound are influenced by their molecular structure. These properties can be studied through various analytical methods, including MS, IR, 1H, and 13C NMR spectroscopy. The antioxidant activity of related compounds has been screened, with some showing potent antioxidant properties when compared to known antioxidants like ascorbic acid .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivative Synthesis

5-Hex-1-ynylpyridine-3-carbohydrazide and related compounds have been instrumental in synthesizing various heterocyclic derivatives. Researchers have utilized these compounds to produce new heterocycles, observing unexpected behaviors in their reactions, which were elucidated through comprehensive spectroscopic studies and structural analyses (Aly et al., 2019).

Broad-Spectrum Antibacterial Agents

Derivatives of this compound have been explored for their potential in broad-spectrum antibacterial applications. For instance, specific N′-heteroarylidene-1-carbohydrazide derivatives have shown potent antibacterial activity, with minimal inhibitory concentration values indicating strong efficacy against various pathogens. These compounds have also demonstrated antifungal activity against yeast-like fungi such as Candida albicans (Al-Wahaibi et al., 2020).

Magneto-Structural Correlations in Molecular Complexes

This compound derivatives have been used to study magneto-structural correlations in molecular complexes. These studies involved synthesizing tetranuclear homoleptic copper(II) rectangular grid complexes, providing insights into the magnetic interactions among metal centers and laying the groundwork for further magnetic and spectroscopic characterization of such complexes (Roy et al., 2009).

Safety and Hazards

According to the Safety Data Sheet, if inhaled or ingested, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, give artificial respiration if not breathing, and consult a doctor immediately . In case of skin or eye contact, it is advised to take off contaminated clothing immediately, wash off with soap and plenty of water, rinse with pure water for at least 15 minutes, and consult a doctor .

Eigenschaften

IUPAC Name |

5-hex-1-ynylpyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-2-3-4-5-6-10-7-11(9-14-8-10)12(16)15-13/h7-9H,2-4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXSAUYUKUXSHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC(=CN=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371416 | |

| Record name | 5-hex-1-ynylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

306935-32-0 | |

| Record name | 5-(1-Hexyn-1-yl)-3-pyridinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306935-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-hex-1-ynylpyridine-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1301096.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1301102.png)

![3-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301103.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid](/img/structure/B1301104.png)